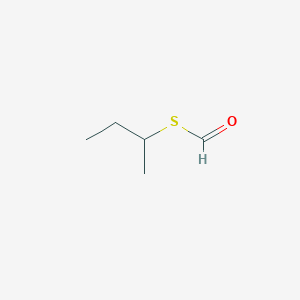

S-Butan-2-yl methanethioate

Description

Structure

3D Structure

Properties

CAS No. |

32779-87-6 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

S-butan-2-yl methanethioate |

InChI |

InChI=1S/C5H10OS/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3 |

InChI Key |

RTNDFXKANIANHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Butan 2 Yl Methanethioate and Analogous Chiral Thioesters

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are crucial in the synthesis of thioesters to ensure that reactions occur at the desired functional group and position within a molecule. mdpi.comresearchgate.net Modern synthetic strategies offer high levels of control, minimizing side reactions and improving yields. researchgate.net

Enzymatic Biocatalysis for Thioester Formation

Enzymatic biocatalysis has emerged as a powerful tool for the synthesis of thioesters, offering high selectivity under mild reaction conditions. Lipases, in particular, have demonstrated significant efficacy in catalyzing the transesterification reaction between thiols and vinyl esters to produce thioesters. For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully used for this purpose. mdpi.com The enzymatic approach is noted for its high conversion rates and environmentally friendly profile. mdpi.com The use of clarified E. coli lysates containing wild-type transketolase in microfluidic reactors also highlights the potential of enzymatic systems for biocatalytic synthesis. researchgate.net

Key parameters influencing the success of enzymatic thioester synthesis include the choice of enzyme, substrate molar ratio, reaction temperature, and time. mdpi.com

Table 1: Parameters for Enzymatic Thioester Synthesis

| Parameter | Optimal Condition/Observation | Source |

|---|---|---|

| Enzyme | Lipase TL IM from Thermomyces lanuginosus | mdpi.com |

| Substrates | 4-methylbenzyl mercaptan and vinyl esters | mdpi.com |

| Substrate Molar Ratio | 1:2 (thiol:vinyl ester) for maximum conversion | mdpi.com |

| Temperature | 50 °C for optimal conversion | mdpi.com |

| Reaction Time | 30 minutes in a continuous-flow microreactor | mdpi.com |

| Conversion Rate | Up to 96% | mdpi.com |

Continuous-Flow Microreactor Techniques in Thioester Synthesis

Continuous-flow microreactors offer significant advantages for thioester synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. nih.govuni-mainz.de These systems are particularly well-suited for enzymatic and catalytic reactions. nih.gov

The combination of enzymatic catalysis with continuous-flow microreactor technology has been shown to be highly efficient for thioester production. mdpi.com In one example, the lipase-catalyzed reaction of thiols and vinyl esters in a microreactor achieved high conversion in a short reaction time. mdpi.com The setup typically involves introducing the thiol solution and the vinyl ester solution through separate feeds into a micromixer before entering the reactor coil. mdpi.com The flow rate is a critical parameter, with optimal conversion achieved at a specific rate that allows for sufficient reaction time. mdpi.com Continuous-flow processes have also been developed for the multistep synthesis of optically active compounds, demonstrating their utility in producing chiral building blocks. acs.org

Radical-Mediated Thioesterification Reactions

Radical-mediated reactions provide a powerful and versatile method for the synthesis of thioesters, often under mild conditions with high functional group tolerance. rsc.org These reactions typically involve the generation of a thiyl radical, which can then participate in various bond-forming events. rsc.orgresearchgate.net

One approach involves the radical-mediated acyl thiol-ene reaction, where thioacids add to alkenes to form thioesters. researchgate.net This method is valued for its efficiency in C-S bond formation. researchgate.net Another strategy utilizes the photocatalytic activation of elemental sulfur for a three-component thioesterification with olefins and α-ketoacids, which is characterized by its speed and chemoselectivity. organic-chemistry.org Furthermore, a photocatalytic reaction between carboxylic acids and disulfides, mediated by a phosphoranyl radical, allows for the synthesis of thioesters with the incorporation of both sulfur atoms from the disulfide. organic-chemistry.org This particular method has been adapted to a continuous-flow system for rapid, gram-scale synthesis. organic-chemistry.org

Stereoselective and Asymmetric Synthesis Strategies

Achieving high stereoselectivity is paramount when synthesizing chiral thioesters like S-butan-2-yl methanethioate. Asymmetric synthesis strategies aim to control the formation of specific enantiomers, which is critical for applications in pharmaceuticals and materials science. beilstein-journals.orgnih.gov

Chiral Auxiliary-Mediated Approaches to Enantiopure Thioesters

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is a well-established method for achieving high enantioselectivity in the synthesis of chiral molecules. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of thioester synthesis, chiral auxiliaries can be used to control the absolute configuration of stereogenic centers. For example, a cysteine-derived oxazolidinone chiral auxiliary has been developed for use in highly selective asymmetric transformations. The products bound to this auxiliary can be converted into various carboxylic acid derivatives, including thioesters, through a chemoselective N-to-S acyl transfer. digitellinc.com Similarly, peptide thioesters can be synthesized via an auxiliary-mediated N-to-S acyl shift reaction in solution. researchgate.net Chiral oxazolidinones have also been employed in asymmetric alkylation reactions to produce chiral nonracemic α-thio and α-sulfonyl acetic esters. nih.gov

Enantioselective Catalytic Methods for Thioester Derivatization

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.netnih.gov

Various catalytic systems have been developed for the synthesis and derivatization of chiral thioesters. For instance, bifunctional cinchona alkaloid catalysts have been used for the highly enantioselective amination of acyclic α-alkyl β-keto thioesters. researchgate.net Chiral phosphoric acids have proven effective in catalyzing the domino cyclization reaction of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins with excellent enantioselectivities. rsc.org Furthermore, copper(I) in combination with an acid-thiourea cocatalyst has been used for the asymmetric A(3) coupling reactions of secondary amines to yield propargylamines with high enantiomeric excess. nih.gov These catalytic methods highlight the diverse strategies available for accessing chiral sulfur-containing compounds.

Table 2: Enantioselective Catalytic Methods for Chiral Sulfur Compounds

| Catalyst System | Reaction Type | Product Class | Enantioselectivity (ee) | Source |

|---|---|---|---|---|

| Bifunctional Cinchona Alkaloid | Amination of α-alkyl β-keto thioesters | α-Amino thioesters | High | researchgate.net |

| Chiral Phosphoric Acid | Domino cyclization of N,N'-dialkyl thioureas and β,γ-unsaturated α-ketoesters | Chiral Thiohydantoins | Up to 97% | rsc.org |

| Copper(I)/Acid-Thiourea | A(3) coupling of secondary amines | Propargylamines | Up to 96% | nih.gov |

Diastereoselective Control in Thioester Synthesis

Diastereoselective synthesis is a powerful strategy for the creation of specific stereoisomers. This approach typically involves the use of a chiral auxiliary, a chiral catalyst, or a chiral substrate to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others. In the context of synthesizing chiral thioesters like this compound, where the stereocenter is located on the thiol-derived portion of the molecule, diastereoselective strategies often rely on the conjugate addition of a chiral thiol to a prochiral α,β-unsaturated carbonyl compound.

The stereochemical course of such reactions is governed by the facial selectivity of the nucleophilic attack of the chiral thiol onto the double bond of the Michael acceptor. The inherent chirality of the thiol can create a diastereomeric transition state, where one approach is sterically or electronically favored over the other, resulting in a mixture of diastereomeric products in unequal amounts. The level of diastereoselectivity is typically expressed as a diastereomeric ratio (d.r.).

For instance, the conjugate addition of chiral thiols to α,β-unsaturated esters can be influenced by the nature of the thiol, the Michael acceptor, the solvent, and the presence of a catalyst. Research has shown that the use of chiral auxiliaries on the Michael acceptor can effectively control the stereochemical outcome of the addition of even achiral thiols. In a study involving the addition of various Grignard reagents to α,β-unsaturated substrates bearing an Evans chiral auxiliary, high diastereoselectivity (up to 98% de) was achieved, demonstrating the power of this approach in controlling the formation of new stereocenters. sioc-journal.cn

Another strategy involves the use of chiral catalysts to mediate the conjugate addition of thiols to α,β-unsaturated systems. For example, a chiral N,N'-dioxide-cadmium complex has been utilized as a catalyst for the enantioselective conjugate addition of thiols to enones and enals, achieving enantioselectivities of up to 78% ee. sioc-journal.cn While this example focuses on enantioselectivity, the underlying principle of a chiral catalyst creating a diastereomeric transition state with the substrate and nucleophile is directly applicable to achieving diastereoselective control when a chiral nucleophile is used.

Detailed research findings on the diastereoselective conjugate addition of β-ketoesters to α,β-unsaturated aryl esters, catalyzed by the isothiourea HyperBTM, have shown excellent diastereoselectivity, often exceeding a 95:5 diastereomeric ratio. This highlights the potential of organocatalysis in controlling the stereochemical outcome of Michael additions relevant to thioester synthesis.

The following table summarizes representative data from the literature on the diastereoselective synthesis of compounds structurally related to chiral thioesters, illustrating the levels of diastereomeric control that can be achieved under various reaction conditions.

| Michael Acceptor | Nucleophile/Reagent | Catalyst/Auxiliary | Solvent | Diastereomeric Ratio (d.r.) | Reference |

| α,β-Unsaturated Substrate | Grignard Reagents | Evans Auxiliary | Not Specified | Up to 98:2 | sioc-journal.cn |

| α,β-Unsaturated p-Nitrophenyl Ester | Methyl 1-acetyl-3-oxoindolinone-2-carboxylate | HyperBTM (isothiourea) | DMA | >95:5 | |

| Cyclopentanone-derived β-ketoester | α,β-Unsaturated Aryl Ester | HyperBTM (isothiourea) | DMA | >95:5 | |

| Indanone-derived β-ketoester | α,β-Unsaturated Aryl Ester | HyperBTM (isothiourea) | DMA | >95:5 | |

| α,β-Unsaturated Amide | Grignard Reagents | (S,S)-(+)-Pseudoephedrine | Not Specified | High |

Table 1: Diastereoselective Synthesis of Chiral Thioester Analogs and Related Compounds

The data presented in Table 1 underscores the effectiveness of using chiral auxiliaries and catalysts to achieve high levels of diastereoselectivity in reactions that form C-S bonds, a key step in the synthesis of chiral thioesters. While direct data for this compound is limited, the principles demonstrated in these analogous systems provide a strong foundation for the development of synthetic routes to this and other chiral thioesters with high stereochemical purity. Future research in this area will likely focus on expanding the scope of these methodologies to a wider range of chiral thiols and α,β-unsaturated systems, as well as the development of even more efficient and selective catalytic systems.

Mechanistic Investigations of S Butan 2 Yl Methanethioate and General Thioester Reactivity

Acyl Transfer Reactions: Kinetics and Stereochemical Implications

Acyl transfer reactions are fundamental to the chemical utility of thioesters. These reactions involve the transfer of an acyl group from the thioester to a nucleophile. The kinetics of these processes are highly dependent on the nature of the nucleophile, the solvent, and the specific structure of the thioester.

Thioesters exhibit a marked preference for reaction with soft nucleophiles, such as thiolates, over hard nucleophiles like water or alcohols, especially at neutral pH. nih.gov This selectivity is a cornerstone of their biological function, allowing for efficient acyl transfer in aqueous environments with minimal competing hydrolysis. nih.gov The rate of acyl transfer is significantly influenced by the pKa of the leaving group thiol; a lower pKa generally leads to a better leaving group and a faster reaction.

Computational studies comparing the reactivity of thioesters (like methyl thioacetate) and oxoesters (like methyl acetate) have provided deep insights. acs.org While their reactivity towards hydroxide (B78521) is comparable, thioesters are significantly more reactive towards amine and carbanion nucleophiles—by factors of approximately 100 and 2000, respectively. acs.orgnih.gov This enhanced reactivity is attributed to a smaller loss of delocalization energy in the transition state for thioesters compared to oxoesters when reacting with these nucleophiles. acs.orgnih.gov

The mechanism of acyl transfer from a thioester to a nucleophile typically proceeds through a tetrahedral intermediate. The formation of this intermediate is often the rate-determining step. For instance, in the reaction of a thioester with an amine, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the thiolate as a leaving group to form a new amide bond.

Table 1: Relative Reactivity of Thioesters and Oxoesters with Various Nucleophiles

| Nucleophile | Relative Reactivity (Thioester vs. Oxoester) | Reference |

| Hydroxide | Similar | acs.orgnih.gov |

| Ammonia | ~100-fold greater for thioester | acs.orgnih.gov |

| Methylcyanoacetate carbanion | ~2000-fold greater for thioester | acs.orgnih.gov |

Nucleophilic Reactivity of the Thioester Carbonyl Toward Diverse Substrates

The carbonyl carbon of a thioester is a key electrophilic center, readily attacked by a wide array of nucleophiles. The enhanced electrophilicity of the thioester carbonyl, when compared to an oxygen ester, is a consequence of the reduced resonance stabilization of the thioester linkage. biologyinsights.comstackexchange.com This is due to the poorer overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbonyl carbon and oxygen, which diminishes the contribution of the resonance structure that places a partial positive charge on the sulfur and a negative charge on the oxygen. stackexchange.com

This inherent reactivity makes thioesters versatile acylating agents in organic synthesis. gonzaga.edu They can react with:

Alcohols: to form esters.

Amines: to form amides. This reaction is particularly important in the synthesis of peptides and proteins. biologyinsights.com

Organometallic reagents: For example, the Fukuyama coupling reaction utilizes a palladium catalyst to couple a thioester with an organozinc reagent to form a ketone. wikipedia.org

Hydride reagents: Thioesters can be reduced to aldehydes or alcohols. For instance, the reduction of (3S)-3-hydroxy-3-methylglutaryl CoA to mevaldehyde is a key step in terpenoid biosynthesis. libretexts.org

Enolates: The reaction of thioesters with enolates is a fundamental carbon-carbon bond-forming reaction in biochemistry, central to processes like fatty acid synthesis. gonzaga.edu

The reactivity of the thioester carbonyl can be modulated by the nature of the R and R' groups (in R-CO-SR'). Electron-withdrawing groups on the acyl portion (R) increase the electrophilicity of the carbonyl carbon, enhancing its reactivity. Conversely, bulky R' groups can sterically hinder the approach of the nucleophile.

Table 2: Products of Nucleophilic Attack on Thioesters

| Nucleophile | Product |

| Alcohol (R''OH) | Ester (RCOOR'') |

| Amine (R''NH₂) | Amide (RCONHR'') |

| Organozinc reagent (R''ZnX) | Ketone (RCOR'') |

| Hydride (e.g., from NADPH) | Aldehyde (RCHO) |

| Enolate | β-Ketoester |

Intramolecular Rearrangements and Cyclization Pathways of Thioesters

Thioesters can participate in intramolecular reactions, leading to the formation of cyclic products or rearranged structures. A notable example is the intramolecular N-to-S acyl shift, which is a key process in native chemical ligation for peptide synthesis. nih.gov In this reversible process, an acyl group on a nitrogen atom (forming an amide) can transfer to a nearby thiol group, forming a thioester. nih.gov The position of the equilibrium between the amide and thioester forms is influenced by factors such as pH, with acidic conditions generally favoring the thioester. nih.gov

This intramolecular acyl transfer is crucial in many biological processes, including intein-mediated protein splicing. nih.gov The reverse S-to-N acyl transfer is also a fundamental step in the formation of amide bonds in non-ribosomal peptide synthesis. acs.org

Thioesters can also be involved in cyclization reactions. For example, a molecule containing both a thioester and a nucleophilic group can undergo an intramolecular reaction to form a cyclic product. The efficiency of such cyclizations is governed by the length and flexibility of the tether connecting the reacting moieties, following the general principles of ring-closure reactions.

Metal-Catalyzed Transformations Involving Thioester Bonds

Transition metal catalysis has emerged as a powerful tool for activating and transforming the C–S bond of thioesters, opening up novel synthetic pathways. These transformations often proceed via oxidative addition of the thioester to a low-valent metal center.

Common metal-catalyzed reactions involving thioesters include:

Fukuyama Coupling: As mentioned earlier, this palladium-catalyzed reaction couples a thioester with an organozinc reagent to produce a ketone. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling: Palladium catalysts can also mediate the cross-coupling of thioesters with boronic acids. This reaction provides a route to ketones from readily available starting materials.

Decarbonylative Coupling: In some metal-catalyzed reactions, the thioester can undergo decarbonylation (loss of carbon monoxide) to form a C–S bond, leading to the synthesis of thioethers.

Reductive Cleavage: Transition metal complexes can catalyze the reduction of the thioester bond.

These metal-catalyzed transformations significantly expand the synthetic utility of thioesters beyond their traditional role as acylating agents.

Advanced Spectroscopic Characterization and Structural Elucidation of S Butan 2 Yl Methanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For S-Butan-2-yl methanethioate, both ¹H and ¹³C NMR are instrumental in confirming its constitution and, with the use of chiral auxiliary reagents, in assigning the stereochemistry at the chiral center.

The presence of a chiral center at the C2 position of the sec-butyl group renders the adjacent methylene (B1212753) (CH₂) protons diastereotopic. This means they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum, even in an achiral solvent. The methine proton (CH) at the chiral center will also have a unique chemical shift.

To determine the absolute configuration (R or S) of a specific enantiomer, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. These agents interact with the enantiomers of this compound to form diastereomeric complexes or solvates, which will have distinguishable NMR spectra. For instance, the use of a chiral solvating agent can induce separate signals for the corresponding protons and carbons of the R and S enantiomers, allowing for their differentiation and quantification.

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (acetyl) | 2.30 | Singlet | - | 3H |

| CH₃ (terminal, sec-butyl) | 0.95 | Triplet | 7.4 | 3H |

| CH₃ (on chiral center, sec-butyl) | 1.25 | Doublet | 6.8 | 3H |

| CH₂ (sec-butyl) | 1.50-1.70 | Multiplet | - | 2H |

| CH (chiral center, sec-butyl) | 3.50 | Sextet | 6.7 | 1H |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C=O (thioester) | ~198 |

| CH₃ (acetyl) | ~30 |

| CH (chiral center, sec-butyl) | ~45 |

| CH₂ (sec-butyl) | ~30 |

| CH₃ (on chiral center, sec-butyl) | ~20 |

| CH₃ (terminal, sec-butyl) | ~11 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions.

The molecular ion peak would confirm the molecular weight of the compound. The fragmentation of thioesters is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group. Key fragmentation pathways for this compound would include the loss of the sec-butyl radical to form the acetyl cation ([CH₃CO]⁺), and the cleavage of the S-C bond to generate the sec-butyl cation ([C₄H₉]⁺). The relative abundance of these fragment ions provides valuable structural information.

Predicted Mass Spectrometry Fragmentation Data:

| m/z | Proposed Fragment Ion |

| 132 | [CH₃COSCH(CH₃)CH₂CH₃]⁺˙ (Molecular Ion) |

| 89 | [CH₃COSH]⁺˙ |

| 75 | [CH₃CHS]⁺ |

| 57 | [CH₃CH₂CH(CH₃)]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the thioester carbonyl (C=O) stretch. This peak typically appears at a lower wavenumber compared to the carbonyl stretch of a regular ester due to the lower electronegativity of sulfur compared to oxygen. Other significant absorptions would include C-H stretching and bending vibrations from the alkyl groups.

Predicted Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Technique |

| ~2970-2850 | C-H stretching (alkyl) | IR, Raman |

| ~1690-1670 | C=O stretching (thioester) | IR (strong), Raman (moderate) |

| ~1460-1370 | C-H bending (alkyl) | IR, Raman |

| ~750-600 | C-S stretching | IR (weak), Raman (distinct) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary method for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds.

In CD spectroscopy, the differential absorption of left and right circularly polarized light (ΔA) is measured as a function of wavelength. For the enantiomers of this compound, the CD spectra would be mirror images of each other. A pure enantiomer will show a characteristic CD spectrum, while a racemic mixture will have no CD signal.

By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the enantiomeric excess can be accurately determined. The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) are related to the stereochemistry of the molecule. While predicting the exact CD spectrum without experimental data or high-level computational modeling is challenging, the technique remains a powerful tool for the stereochemical analysis of chiral thioesters like this compound. The determination of enantiomeric excess is crucial in fields such as pharmaceutical and biological chemistry, where the different enantiomers of a molecule can have vastly different biological activities.

Computational Chemistry and Theoretical Studies on S Butan 2 Yl Methanethioate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic architecture of S-butan-2-yl methanethioate. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The electronic structure of a thioester is distinct from that of its oxygen-ester analogue. The larger size of the sulfur atom and the poorer overlap between its 3p orbitals and the carbonyl group's π-system result in less resonance stabilization compared to an ester. This leads to a carbonyl carbon that is more electrophilic and a C-S bond that is weaker and longer than a corresponding C-O bond. Calculations reveal a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. semanticscholar.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. For this compound, the HOMO is typically localized on the sulfur atom, indicating its potential as an electron donor in certain reactions. The LUMO is predominantly centered on the antibonding π* orbital of the carbonyl group, signifying its susceptibility to receiving electrons from incoming nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Table 1: Representative Quantum Chemical Properties of this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311G* level of theory. Data is hypothetical and for illustrative purposes.*

| Property | Value | Significance |

|---|---|---|

| Mulliken Charge on Carbonyl Carbon (C=O) | +0.65 e | Indicates high electrophilicity and susceptibility to nucleophilic attack. |

| Mulliken Charge on Sulfur (S) | -0.15 e | Reflects the polarizability and nucleophilic character of the sulfur atom. |

| C=O Bond Length | 1.21 Å | Slightly longer than in ketones, reflecting some resonance delocalization. |

| C-S Bond Length | 1.80 Å | Longer and weaker than a C-O ester bond, making the sec-butylthiolate a good leaving group. |

| HOMO Energy | -7.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability in the absence of a reactive partner. |

Reaction Pathway Modeling and Transition State Analysis of Thioester Transformations

Thioesters are key intermediates in various chemical and biochemical transformations, most notably nucleophilic acyl substitution reactions such as hydrolysis and aminolysis. libretexts.orgyoutube.com Computational modeling is crucial for mapping the entire reaction pathway, from reactants to products, including the identification of transient intermediates and high-energy transition states. researchgate.netrsc.org

For the hydrolysis of this compound, theoretical calculations can model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the electrophilic carbonyl carbon. This process proceeds through a high-energy tetrahedral intermediate. Transition state theory and computational chemistry allow for the precise location of the transition state structure on the potential energy surface. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Studies on analogous systems show that the activation barrier for the hydrolysis of thioesters is generally lower than that for corresponding oxygen-esters, confirming their higher reactivity. acs.org This is attributed to the lower resonance stabilization of the thioester ground state and the fact that the thiolate anion (in this case, butan-2-thiolate) is a better leaving group than an alkoxide ion.

Table 2: Illustrative Calculated Activation Energies for Acyl Substitution (Hydrolysis) Data is hypothetical and intended to illustrate the relative reactivity based on computational models.

| Reaction | Reactant | Calculated Activation Energy (ΔG‡) (kcal/mol) | Implication |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | This compound | 15.5 | Relatively low barrier, indicating a fast reaction. |

| Base-Catalyzed Hydrolysis | Butan-2-yl acetate (B1210297) (Ester analogue) | 21.0 | Higher barrier, indicating a significantly slower reaction compared to the thioester. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its function and interactions. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The sec-butyl group, in particular, introduces chirality and steric bulk, influencing how the molecule fits into active sites or packs in a condensed phase. youtube.com

Conformational analysis, performed using computational methods, systematically explores the potential energy surface as a function of dihedral angles to identify stable, low-energy conformers. For this compound, key rotations include the C-C bonds within the sec-butyl group and the C-S bond linking it to the acyl group.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time, often in the presence of a solvent. youtube.comnih.gov An MD trajectory provides information on conformational interconversions, solvent structuring around the molecule, and the time-averaged distribution of different conformers. acs.orgyoutube.com For this compound, MD simulations could reveal how the hydrophobic sec-butyl group interacts with water and how the flexible chain samples different spatial arrangements, which is crucial for understanding its solubility and transport properties.

Table 3: Representative Conformers of this compound (Rotation about C-S bond) Energies are hypothetical relative values to illustrate conformational preferences.

| Conformer | Dihedral Angle (O=C-S-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-periplanar | ~0° | +2.5 | Sterically hindered due to eclipsing of the carbonyl oxygen and the sec-butyl group. |

| Anti-periplanar | ~180° | 0.0 | Most stable conformer, minimizing steric repulsion. |

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models provide a powerful computational framework for predicting the chemical or biological activity of a series of compounds based on their molecular structures. nih.govnih.gov For thioesters, a QSAR model could be developed to predict reactivity (e.g., the rate of hydrolysis) based on calculated molecular descriptors.

These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound and its analogues, relevant descriptors would include:

Electronic Descriptors: Partial charge on the carbonyl carbon, HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific measures of the bulkiness of the alkyl groups.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's affinity for nonpolar environments.

By performing calculations on a set of related thioesters with known reactivities, a mathematical model can be constructed using statistical methods like multiple linear regression. Such a model could take the form:

log(Reactivity) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

This equation allows for the prediction of reactivity for new, unsynthesized thioesters, guiding the design of molecules with desired properties.

Table 4: Hypothetical Descriptors for a QSAR Model of Thioester Reactivity Values are illustrative and used to demonstrate the components of a QSAR model.

| Compound | Charge on C=O (qCO) | Molecular Volume (ų) | Predicted log(k_hydrolysis) |

|---|---|---|---|

| S-Methyl methanethioate | +0.68 | 75.2 | -2.1 |

| S-Ethyl methanethioate | +0.67 | 91.5 | -2.4 |

| This compound | +0.65 | 123.8 | -2.9 |

Catalysis Involving S Butan 2 Yl Methanethioate and Thioester Derivatives

Thioesters, including S-butan-2-yl methanethioate, are pivotal intermediates in both biological and synthetic chemistry. Their unique reactivity, balancing stability and acylating potential, makes them valuable substrates in a variety of catalytic transformations. This article explores the catalytic landscape of thioester formation and conversion, focusing on organocatalysis, biocatalysis, transition metal catalysis, and photoredox catalysis.

Applications in Advanced Materials Science and Polymer Chemistry

Thioester-Functionalized Polymers for Controlled Degradation and Release

The incorporation of thioester linkages into polymer backbones is a key strategy for designing materials with controlled degradation profiles. vulcanchem.comcas.orgmdpi.comresearchgate.net Unlike the more common ester bonds, thioesters offer a unique combination of stability and selective reactivity, making them valuable for applications where triggered degradation is required. nih.govgoodfellow.comresearchgate.net

The degradation of thioester-containing polymers is often achieved through thiol-thioester exchange reactions. vulcanchem.com This process can be catalyzed by the presence of a base and is dependent on the concentration of free thiol in the surrounding environment. Research has demonstrated that the degradation rates of thioester-based polymer networks can be precisely controlled, with degradation times tunable from hours to days by varying the concentration of thiol and catalyst. vulcanchem.com This controlled degradation is particularly advantageous for applications such as the recovery of high-value fillers from composite materials, where up to 91% recovery has been reported. vulcanchem.com

Furthermore, thioester-functionalized copolymers have been investigated for their biocompatibility and potential in drug delivery systems. mdpi.comresearchgate.netrsc.org These polymers can be designed to be stable under normal physiological conditions but degrade in the presence of specific biological thiols like cysteine and glutathione (B108866). mdpi.comresearchgate.netgoodfellow.com This targeted degradation allows for the controlled release of encapsulated therapeutic agents within specific cellular environments, such as the reducing environment inside cells which has a higher glutathione concentration. mdpi.comresearchgate.net

Table 1: Factors Influencing the Controlled Degradation of Thioester-Functionalized Polymer Networks

| Parameter | Effect on Degradation Rate | Research Finding |

| Free Thiol Concentration | Increased concentration accelerates degradation. | Degradation times can be varied by adjusting the concentration of free thiols like butyl 3-mercaptopropionate. vulcanchem.com |

| Base Catalyst Concentration | Higher catalyst concentration increases the rate of thiol-thioester exchange. | The molar ratio of a base catalyst, such as triethylamine, can be optimized to control degradation. vulcanchem.com |

| Polymer Structure | The architecture and cross-link density of the polymer network influence accessibility of thioester linkages. | Statistical models incorporating polymer structure can predict degradation behavior. vulcanchem.com |

| Type of Thiol | The specific thiol used (e.g., cysteine, glutathione) can determine the degradation mechanism and reversibility. | Cysteine can lead to irreversible degradation, while glutathione can result in reversible thiol-thioester exchange. mdpi.comresearchgate.net |

Responsive Polymeric Systems Incorporating Thioester Linkages for Stimuli-Responsiveness

Thioester linkages are instrumental in the development of "smart" or stimuli-responsive polymers. mdpi.com These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, redox potential, or the presence of specific biomolecules. researchgate.net

The responsiveness of thioester-containing polymers is often linked to the thiol-thioester exchange reaction. For instance, a change in the redox environment, such as the difference between the extracellular and intracellular space, can trigger a response. The higher concentration of glutathione inside cells can lead to the cleavage of thioester cross-links, causing a change in the polymer's structure, such as the disassembly of micelles or the swelling of a hydrogel, and subsequent release of a payload. mdpi.comresearchgate.net

Temperature-responsive polymers have also been created using thioester functionalities. In one study, the cleavage of thioester linkages in a temperature-responsive copolymer at 37°C, triggered by glutathione at a concentration mimicking intracellular conditions, induced an insoluble-to-soluble transition. mdpi.com This type of dual-responsive behavior is highly sought after for sophisticated drug delivery applications.

Table 2: Stimuli and Responses in Thioester-Functionalized Polymeric Systems

| Stimulus | Mechanism of Action | Resulting Response | Application Example |

| Redox (e.g., Glutathione) | Thiol-thioester exchange leading to cleavage of cross-links. | Disassembly of nanoparticles, hydrogel degradation, drug release. | Intracellular drug delivery. mdpi.comresearchgate.net |

| pH | pH-dependent thiolysis. | Changes in solubility, swelling, or degradation. | pH-sensitive drug release in acidic tumor microenvironments. |

| Temperature | In combination with other stimuli, can trigger phase transitions. | Insoluble-soluble switch, controlled release. | "Smart" injectable hydrogels. mdpi.com |

| Enzymes | Enzymatic cleavage of specifically designed thioester-containing peptide sequences. | Degradation of the polymer matrix. | Biodegradable scaffolds for tissue engineering. |

Thioester-Mediated Polymer Ligation and Cross-Linking Strategies

Thioester groups are highly effective for the ligation (joining) and cross-linking of polymer chains, enabling the formation of complex architectures such as hydrogels. nih.gov One of the most prominent methods is native chemical ligation (NCL), a highly specific reaction between a polymer functionalized with a C-terminal thioester and another polymer bearing an N-terminal cysteine.

This reaction is highly chemoselective and can proceed under mild, aqueous conditions, making it ideal for biomedical applications. NCL has been successfully used to form covalently cross-linked hydrogels within minutes by simply mixing aqueous solutions of the reactive polymer precursors. The resulting hydrogels exhibit high storage moduli and are being explored for use as scaffolds in tissue engineering and for the controlled delivery of therapeutic molecules.

Thioester-mediated cross-linking also allows for the creation of adaptable and dynamic polymer networks. The reversible nature of the thiol-thioester exchange reaction can be harnessed to create materials that can rearrange their cross-links, leading to properties such as self-healing and stress relaxation. By designing networks with a combination of stable and adaptable cross-links, materials can be engineered to respond to mechanical stress or to be degraded by specific enzymes.

Table 3: Comparison of Thioester-Based Polymer Ligation and Cross-Linking Techniques

| Technique | Description | Advantages |

| Native Chemical Ligation (NCL) | Reaction between a thioester-functionalized polymer and a cysteine-terminated polymer. | High specificity, mild reaction conditions, rapid hydrogel formation. |

| Thiol-Thioester Exchange | Reversible reaction between a thiol and a thioester to form a new thioester. | Creates dynamic and adaptable networks, allows for self-healing and stress relaxation. |

| Photocurable Thioester Networks | Formation of cross-linked networks through light-induced polymerization of thioester-containing monomers. | Spatial and temporal control over network formation, suitable for 3D printing. vulcanchem.com |

Environmental and Biological Transformations of Thioesters

Enzymatic Degradation Pathways

The enzymatic breakdown of thioesters is a fundamental process in the metabolism of numerous organisms. Enzymes have evolved to specifically recognize and cleave the thioester bond, facilitating the utilization of the associated acyl groups for energy production or biosynthesis.

Thiolytic Cleavage Mechanisms in Biological Systems

Thiolytic cleavage is a key reaction in the degradation of fatty acids and other metabolic processes. This reaction is catalyzed by enzymes known as thiolases. utah.edu In the context of fatty acid β-oxidation, β-ketoacyl-CoA thiolase catalyzes the cleavage of a β-ketoacyl-CoA thioester. utah.edu The reaction involves a nucleophilic attack by the thiol group of a cysteine residue in the enzyme's active site on the carbonyl carbon of the thioester. This results in the formation of an acetyl-CoA molecule and a new fatty acyl-CoA that is two carbons shorter. utah.edu This process is repeated until the fatty acid chain is completely broken down into acetyl-CoA units. utah.edu The reaction is inhibited by high concentrations of its product, acetyl-CoA, demonstrating a feedback regulation mechanism. utah.edu

Thioesterases are another class of enzymes that hydrolyze thioester bonds. nih.gov These enzymes catalyze the cleavage of a wide variety of thioesters, including acyl-Coenzyme A (CoA) thioesters, and are involved in pathways such as fatty acid synthesis and the production of polyketides. nih.gov The hydrolysis reaction involves the addition of a water molecule across the thioester bond, yielding a carboxylic acid and a thiol. wikipedia.org

Role of Coenzyme A (CoA) Thioesters in Microbial Catabolism

Coenzyme A (CoA) is a crucial cofactor in cellular metabolism, and its thioesters are central intermediates in the catabolism of numerous compounds, including xenobiotics. nih.govnih.gov The formation of a CoA thioester activates the substrate, making it more susceptible to subsequent enzymatic reactions. nih.govnih.gov

In the aerobic degradation of some aromatic compounds, such as phenylacetate, the pathway is initiated by the conversion of the substrate to its corresponding CoA thioester. nih.gov This activation facilitates subsequent reactions like epoxidation and hydrolytic ring cleavage. nih.gov Similarly, under anaerobic conditions, many aromatic compounds are transformed into CoA thioesters to overcome the energetic barrier of dearomatizing the stable aromatic ring. nih.govnih.gov

Microorganisms have demonstrated the ability to adapt and evolve enzymatic pathways to degrade xenobiotic compounds. For instance, the anaerobic degradation of isophthalate, a xenobiotic compound, is initiated by its activation to isophthalyl-CoA by an isophthalate:coenzyme A ligase. nih.gov This suggests that the formation of CoA thioesters is a key strategy employed by microbes to break down persistent environmental pollutants. nih.gov

Biotransformation in Diverse Microbial Systems

Microbial communities possess a remarkable metabolic diversity that enables them to degrade a wide array of chemical compounds, including thioesters. frontiersin.org The gut microbiota, for example, can significantly influence the metabolism of xenobiotics through direct enzymatic transformations. escholarship.org

In Escherichia coli, thioesterase II plays a significant role in preventing the toxic accumulation of intracellular acyl-CoA molecules. nih.gov This enzyme can cleave the thioester bond of various acyl-CoAs, contributing to metabolic homeostasis. nih.gov The expression of certain thioesterases can be induced by the presence of specific substrates, highlighting the adaptive nature of microbial metabolic networks. nih.gov

The degradation of complex xenobiotics often involves the concerted action of multiple enzymes and can lead to the complete mineralization of the compound. For example, the degradation of some aromatic pollutants can proceed through pathways that generate intermediates like acetyl-CoA, which can then enter central metabolic cycles such as the TCA cycle. frontiersin.org This integration of xenobiotic degradation with central metabolism underscores the efficiency of microbial catabolic systems. frontiersin.org

Abiotic Environmental Fate and Persistence Studies

In addition to enzymatic degradation, thioesters can be transformed by abiotic processes in the environment. The stability and persistence of these compounds are influenced by factors such as pH, temperature, and light.

Hydrolytic Stability Under Varying Environmental Conditions

Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org This reaction can occur abiotically, although generally at a slower rate than enzymatic hydrolysis. The rate of hydrolysis is influenced by pH, with the reaction being faster under both acidic and basic conditions compared to neutral pH.

Studies on small molecule thioesters have shown that their hydrolysis half-life can be significant. For instance, the hydrolysis half-life of S-methyl thioacetate (B1230152) at room temperature and neutral pH has been reported to be 155 days. acs.org The stability of thioesters can be influenced by the surrounding molecular structure; for example, thioesters within a hydrophobic polymer backbone may exhibit a longer hydrolysis half-life due to the limited access of water molecules. acs.org In the presence of thiols like cysteine, the degradation of thioesters can be significantly accelerated through a process presumed to involve an S-N switch mechanism. acs.org

Table 1: Factors Influencing Thioester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Increased under acidic and basic conditions | wikipedia.org |

| Temperature | Increased with higher temperature | nih.gov |

| Molecular Structure | Steric hindrance and hydrophobicity can decrease the rate | acs.org |

| Presence of Thiols | Can accelerate degradation | acs.org |

Photochemical Degradation Pathways of Thioesters

Sunlight can induce photochemical reactions that lead to the degradation of organic compounds in the environment. The photolysis of aromatic thioesters has been shown to proceed via cleavage of the S-acyl bond, resulting in the formation of a thiyl radical and an acyl radical. researchgate.net These radical species can then undergo further reactions, contributing to the breakdown of the parent compound.

Recent research has also explored novel photochemical methods for the synthesis of thioesters, highlighting the reactivity of these compounds under irradiation. unibo.it These studies demonstrate that light can mediate the formation and potentially the cleavage of the thioester bond, suggesting that photodegradation could be a relevant environmental transformation process. unibo.it

Advanced Derivatization and Functionalization Strategies for S Butan 2 Yl Methanethioate

Synthesis of Chemically Diverse Carboxylic Acid Derivatives from Thioesters

In principle, S-butan-2-yl methanethioate could serve as a precursor for various carboxylic acid derivatives through nucleophilic acyl substitution reactions. The sec-butylthiolate anion would act as the leaving group. Potential transformations would include:

Hydrolysis: Reaction with water, likely under acidic or basic catalysis, would yield methanoic acid and butan-2-thiol.

Transesterification: Treatment with an alcohol in the presence of a suitable catalyst would lead to the formation of a new ester.

Aminolysis: Reaction with a primary or secondary amine would produce the corresponding methanamide.

However, without specific studies on this compound, reaction conditions, yields, and potential side reactions for these transformations can only be generalized based on the known reactivity of other thioesters.

Preparation of Bioactive Conjugates and Molecular Probes

The synthesis of bioactive conjugates and molecular probes from this compound would involve its reaction with biomolecules or reporter molecules containing a nucleophilic functional group. For instance, the free amino group of a lysine (B10760008) residue in a protein or a synthetic peptide could react with the thioester to form a stable amide bond, thereby attaching the methanoyl group to the biomolecule.

Similarly, a fluorescent probe or a biotin (B1667282) tag functionalized with a nucleophile could be conjugated to the methanoyl group. These strategies are common in chemical biology, but their application using this compound as the starting material is not documented in the reviewed literature.

Chemo-Enzymatic Approaches to Functional Molecules

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes such as lipases and proteases can catalyze reactions involving thioesters, often with high enantioselectivity and regioselectivity.

Potential chemo-enzymatic approaches for the functionalization of this compound could include:

Enzyme-catalyzed hydrolysis or aminolysis: Utilizing hydrolases to perform the transformations under mild conditions.

Enzymatic transacylation: Employing enzymes to transfer the methanoyl group to a different nucleophile.

The chirality of the sec-butyl group in this compound introduces the possibility of stereoselective enzymatic transformations. However, the absence of research specifically investigating the interaction of enzymes with this substrate means that any discussion of potential chemo-enzymatic applications remains speculative.

Future Research Directions and Emerging Paradigms in S Butan 2 Yl Methanethioate Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of thioesters often involves the use of stoichiometric activating agents and volatile organic solvents, which present environmental and safety concerns. Future research is increasingly focused on developing greener and more novel synthetic routes to compounds like S-butan-2-yl methanethioate.

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as lipases, in the synthesis of thioesters is a promising area. For instance, lipase-catalyzed transesterification reactions between a thiol and a vinyl ester can be performed under mild conditions, often in aqueous media or solvent-free systems. nih.gov The application of immobilized enzymes in continuous-flow microreactors further enhances the efficiency and scalability of such processes, reducing reaction times and simplifying product purification. nih.gov Research into designing specific enzymes for the synthesis of this compound could lead to highly efficient and enantioselective production of its chiral forms.

Photocatalysis and Flow Chemistry: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. The photocatalytic synthesis of thioesters from carboxylic acids and thiols, or through radical-mediated processes, avoids the need for harsh reagents. warwick.ac.uk Combining photocatalysis with flow chemistry offers synergistic advantages, including precise control over reaction parameters, enhanced safety, and the potential for automated, high-throughput synthesis. nih.gov The development of a continuous-flow photocatalytic process for this compound would represent a significant advancement in its sustainable production.

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), is a rapidly growing field in green chemistry. This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase chemistry. rsc.orgnih.gov Exploring the mechanochemical synthesis of this compound from methanethioic acid and butan-2-ol or their derivatives could provide a highly efficient and environmentally friendly manufacturing process.

| Synthetic Methodology | Key Advantages | Potential for this compound Synthesis |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enantioselective synthesis of (R)- and (S)-S-butan-2-yl methanethioate. |

| Photocatalysis | Use of renewable energy, mild reaction conditions | Green synthesis from readily available precursors. |

| Flow Chemistry | Precise control, enhanced safety, scalability | Automated and continuous production. |

| Mechanochemistry | Solvent-free, reduced reaction times, high efficiency | Environmentally friendly, solid-state synthesis. |

Exploration of Untapped Reactivity Modalities and Reaction Cascades

Beyond its synthesis, the reactivity of this compound offers a fertile ground for discovering novel chemical transformations and designing elegant reaction cascades. The thioester functionality is more reactive than its ester counterpart, making it a versatile intermediate. rsc.orgresearchgate.net

Umpolung Reactivity: The concept of umpolung, or polarity inversion, allows for the formation of chemical bonds that are not accessible through conventional reactivity. Research into the umpolung reactivity of α-imino thioesters has shown that they are effective substrates for N-alkylation and can participate in tandem reactions. nih.govresearchgate.net Applying this concept to derivatives of this compound could open up new avenues for the synthesis of complex nitrogen-containing molecules.

Cascade Cyclizations: Reaction cascades, where multiple chemical transformations occur in a single pot, are highly desirable for their efficiency and atom economy. α,β-Unsaturated thioesters have been shown to undergo cascade cyclizations through different mechanistic pathways, leading to the formation of complex cyclic structures. rsc.org Investigating the potential of unsaturated analogues of this compound to participate in such cascades could lead to the rapid assembly of novel heterocyclic scaffolds.

Decarbonylative Couplings: Transition metal-catalyzed decarbonylative reactions, where a carbonyl group is extruded as carbon monoxide, represent a powerful bond-forming strategy. The decarbonylative coupling of thioesters to form thioethers has been achieved using palladium and rhodium catalysts. acs.orgrsc.org This approach could be used to convert this compound into the corresponding sec-butyl methyl sulfide, providing a novel route to thioethers. Furthermore, decarboxylative couplings of α-keto acids with thiols offer a direct route to thioesters. nih.gov

Thiol-Ene and Related "Click" Reactions: The thiol-ene reaction, a cornerstone of click chemistry, involves the radical or base-catalyzed addition of a thiol to an alkene. ox.ac.ukwikipedia.org While this compound itself does not possess an alkene, its precursor, butan-2-thiol, can readily participate in these reactions. Moreover, thioesters can be involved in acyl-thiol-ene reactions, expanding the scope of this versatile transformation. rsc.org

| Reactivity Modality | Description | Potential Application for this compound Derivatives |

| Umpolung Reactivity | Inversion of the normal polarity of a functional group. | Synthesis of novel α-amino acid derivatives. |

| Cascade Cyclizations | Multiple bond-forming events in a single operation. | Rapid construction of complex heterocyclic molecules. |

| Decarbonylative Coupling | Extrusion of CO to form new C-S bonds. | A novel synthetic route to sec-butyl thioethers. |

| Thiol-Ene Chemistry | Efficient and robust "click" reaction for C-S bond formation. | Functionalization of molecules with the sec-butylthio group. |

Integration with Sustainable Chemical Processes and Circular Economy Principles

The principles of sustainable chemistry and the circular economy are increasingly influencing the design of chemical processes. Future research on this compound will likely focus on its role within these frameworks.

Renewable Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. Investigating the synthesis of this compound from bio-based precursors would be a significant step towards sustainability. For instance, butan-2-ol can be produced through the fermentation of biomass, and methanethioic acid could potentially be derived from one-carbon (C1) feedstocks like methane (B114726) or carbon dioxide.

Recyclable and Biodegradable Materials: Thioester linkages can be designed to be cleavable under specific conditions, making them valuable components of recyclable and biodegradable polymers. Covalent adaptable networks (CANs) based on dynamic thioester bonds have been shown to be reprocessable and can depolymerize back to their monomers, embodying the principles of a circular economy. rsc.org Incorporating a molecule like this compound as a chain-terminating agent or as part of a monomer in such polymer systems could allow for precise control over material properties and degradability. acs.org

Atom Economy and Waste Valorization: The development of synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Catalytic methods, such as those discussed in section 10.1, are inherently more atom-economical than stoichiometric approaches. Furthermore, exploring the use of waste streams as potential feedstocks for the synthesis of this compound would contribute to a more circular chemical industry.

Interdisciplinary Research with Biological and Materials Sciences for Advanced Applications

The unique properties of the thioester bond position this compound and related compounds at the interface of chemistry, biology, and materials science, opening up exciting avenues for interdisciplinary research and the development of advanced applications.

Functional Polymers and Materials: Thioesters are valuable functional groups in polymer chemistry. They can be incorporated into polymer backbones or as side chains to create materials with tunable properties. warwick.ac.ukrsc.orgrsc.org For example, polymers containing thioester linkages can be designed to be responsive to stimuli such as changes in pH or the presence of specific thiols, making them suitable for applications in drug delivery and smart materials. acs.org The chiral nature of this compound could also be exploited to create polymers with specific chiroptical properties. Thioester-based covalent adaptable networks are being explored for applications in tissue engineering and as injectable cell delivery vehicles due to their ability to mimic the viscoelastic properties of the extracellular matrix. nih.govacs.org

Probes for Biological Systems: Thioesters are key intermediates in numerous biochemical pathways, including fatty acid metabolism and the biosynthesis of natural products. wikipedia.orgnih.gov this compound and its analogues could serve as valuable chemical probes to study the activity and mechanism of thioesterase enzymes, which are responsible for hydrolyzing thioester bonds. nih.gov Furthermore, the covalent modification of proteins with fatty acids via thioester linkages (S-acylation) is a crucial post-translational modification that regulates protein function. nih.govsfrbm.org Specifically designed thioesters could be used to investigate these processes.

Drug Delivery Systems: The reactivity of the thioester bond towards thiols can be harnessed for the development of drug delivery systems that release their cargo in response to the high concentration of glutathione (B108866) in the intracellular environment. nih.govacs.org Polymers containing thioester linkages can be used to encapsulate drugs, which are then released upon cleavage of the thioester bonds inside cells. The rate of this release could potentially be tuned by modifying the structure of the thioester, for which this compound could serve as a model system.

| Interdisciplinary Field | Application of this compound and Thioesters |

| Materials Science | Monomer or functional group in responsive and biodegradable polymers, covalent adaptable networks. |

| Biochemistry | Probes for studying thioesterase enzymes and protein S-acylation. |

| Medicinal Chemistry | Component of stimuli-responsive drug delivery systems. |

| Proteomics | Reagents for protein modification and analysis. nih.govox.ac.uk |

Q & A

Q. What are the established synthetic methodologies for S-Butan-2-yl methanethioate, and how can researchers optimize reaction yields?

Methodological Answer:

- S-Butan-2-yl methanethioate can be synthesized via alkylation of methanethiolate salts. A general protocol involves reacting 10-methyl-9-isothiocyanatoacridinium triflate with sec-butanol under controlled heating (e.g., 60–80°C) to form the thioester .

- Yield optimization requires stoichiometric precision (typically 1:1 molar ratio of reactants) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Monitoring reaction completion via TLC or HPLC is critical. Reported yields range from 72% to 88% depending on alkylating agent purity and reaction time .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the thioester moiety. Key signals include a singlet for the methyl group adjacent to sulfur (~δ 2.1–2.3 ppm) and a triplet for the sec-butyl chain protons (~δ 1.0–1.5 ppm) .

- IR Spectroscopy : A strong absorption band near 1670–1690 cm corresponds to the C=S stretch .

- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/S ratios (e.g., CHOS: Calcd C 54.50%, H 9.15%, S 24.20%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in experimental vs. theoretical yields during synthesis?

Methodological Answer:

- Side-Reaction Analysis : Use GC-MS or LC-MS to detect byproducts (e.g., hydrolysis to methanethiol or oxidation to sulfoxides). For example, DMSO decomposition under heat can generate artifact peaks (e.g., S-methyl methanethioate) that compete with the target compound .

- Stoichiometric Adjustments : If elemental analysis reveals excess oxygen, consider residual solvent (e.g., DMF) or incomplete alkylation. Refluxing with molecular sieves or anhydrous salts (e.g., MgSO) improves yield consistency .

Q. What computational approaches are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model the transition state of thioester bond cleavage using software like Gaussian or ORCA. Key parameters include bond dissociation energies (BDEs) and Fukui indices to predict nucleophilic attack sites .

- Solvent Effects : Simulate solvent polarity (e.g., PCM model) to assess its impact on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating hydrolysis .

Q. How can researchers mitigate decomposition artifacts in headspace GC-MS analysis of this compound?

Methodological Answer:

- Stress Testing : Pre-treat samples with antioxidants (e.g., BHT) to prevent oxidation. For DMSO-based diluents, conduct blank runs to identify artifact peaks (e.g., S-methyl methanethioate at m/z 75.9976) .

- Temperature Control : Limit injector temperatures to <200°C to avoid thermal degradation. Use high-resolution QTOF-MS to differentiate target compounds from isobaric impurities .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer:

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) during synthesis. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal : Follow hazardous waste regulations (e.g., incineration for sulfur-containing compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.